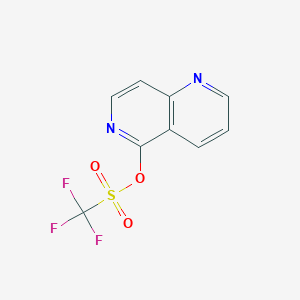

1,6-Naphthyridin-5-yl trifluoromethanesulfonate

描述

属性

IUPAC Name |

1,6-naphthyridin-5-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3S/c10-9(11,12)18(15,16)17-8-6-2-1-4-13-7(6)3-5-14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFYTZPTJXLZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2OS(=O)(=O)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661333 | |

| Record name | 1,6-Naphthyridin-5-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909649-09-8 | |

| Record name | 1,6-Naphthyridin-5-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-naphthyridin-5-yl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Steps:

- Starting Material Preparation: Synthesis or procurement of 1,6-naphthyridine derivatives with suitable functional groups at the 5-position (e.g., hydroxyl or halogen).

- Triflation Reaction: Conversion of the 5-position functional group into a trifluoromethanesulfonate ester using trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride (TfCl) under controlled conditions.

- Purification and Characterization: Isolation of the triflate product by chromatography and confirmation by NMR and mass spectrometry.

Detailed Preparation Methodologies

Tandem Nitrile Hydration/Cyclization and Ditriflation (from J. Org. Chem. 2024)

A recent method involves:

- Step 1: Tandem nitrile hydration and cyclization to form 1,6-naphthyridine-5,7-diones under mild conditions.

- Step 2: Ditriflation of these dione intermediates using trifluoromethanesulfonyl reagents to yield 1,6-naphthyridine-5,7-ditriflates.

These ditriflates are bench-stable and highly reactive intermediates that can be used for further functionalization.

| Parameter | Condition/Details |

|---|---|

| Starting material | 1,6-Naphthyridine-5,7-dione |

| Triflation reagent | Trifluoromethanesulfonic anhydride (Tf2O) |

| Base | Typically a non-nucleophilic base (e.g., pyridine) |

| Solvent | Dichloromethane or similar aprotic solvent |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 3 hours |

| Product stability | Bench-stable triflate intermediates |

This method is efficient for preparing triflates selectively at the 5-position and can be adapted for mono- or di-triflation depending on the substrate.

Sulfonylation Using Sulfonyl Chlorides (Patent WO2016191524)

This patent describes a method relevant to sulfonamide and sulfonate preparation on naphthyridine scaffolds:

- Reaction: Contact intermediate 1 (a suitable naphthyridine derivative) with 1.0 to 1.1 equivalents of trifluoromethanesulfonyl chloride in the presence of an excess base.

- Base: Commonly used bases include triethylamine or pyridine.

- Temperature: Around 0 °C to control reactivity and avoid side reactions.

- Reaction time: Between 1 and 24 hours until completion.

- Solvent: Aprotic solvents like dichloromethane or acetone (acetone is noted as particularly useful).

- Work-up: The reaction mixture is quenched, and the product is isolated by filtration or chromatography.

This method allows for selective triflation of the 5-position on the naphthyridine ring, yielding crystalline triflate intermediates suitable for further elaboration.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The ditriflation approach provides a versatile intermediate that can be further functionalized in one-pot reactions, facilitating rapid access to diverse derivatives.

- The sulfonyl chloride method is classical and allows for precise control of reaction conditions to obtain high-purity triflates, with acetone as a particularly effective solvent.

- Microwave-assisted methods accelerate the synthesis of precursors, enabling efficient preparation of triflate substrates.

- The triflate group installed at the 5-position is a good leaving group, enabling subsequent cross-coupling or nucleophilic substitution reactions for drug-like molecule synthesis.

化学反应分析

Types of Reactions: 1,6-Naphthyridin-5-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkyl halides, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted naphthyridine derivatives.

科学研究应用

Medicinal Chemistry Applications

1,6-Naphthyridine derivatives, including 1,6-naphthyridin-5-yl trifluoromethanesulfonate, have been extensively studied for their biological activities. They exhibit a range of pharmacological effects, making them valuable in drug development.

Anticancer Activity

Research has shown that compounds derived from naphthyridine can act as potent inhibitors of various kinases involved in cancer progression. For instance, a study indicated that naphthyridine derivatives could inhibit Raf kinases, which are crucial in signaling pathways related to cancer cell proliferation . This positions this compound as a potential lead compound in the treatment of cancers such as acute myelogenous leukemia (AML) and non-small-cell lung cancer (NSCLC) through targeted therapy .

Antibacterial and Antiviral Properties

Naphthyridine derivatives have demonstrated significant antibacterial and antiviral activities. Their mechanism often involves the disruption of bacterial cell wall synthesis or viral replication processes . The trifluoromethanesulfonate group enhances the electrophilicity of the naphthyridine core, potentially increasing its reactivity with biological targets.

Synthetic Applications

The trifluoromethanesulfonate moiety is a versatile leaving group that plays a crucial role in organic synthesis. It facilitates various reactions, including nucleophilic substitutions and coupling reactions.

Nucleophilic Substitution Reactions

This compound can serve as an electrophile in nucleophilic substitution reactions. Its ability to activate nucleophiles makes it suitable for synthesizing more complex organic molecules. For example, it can be used to introduce functional groups into naphthyridine frameworks through reactions with amines or alcohols.

Coupling Reactions

The compound can also participate in coupling reactions that form carbon-carbon bonds, which are essential for constructing complex molecular architectures . The presence of the trifluoromethanesulfonate group allows for the formation of stable intermediates that can be further manipulated.

Material Science Applications

The unique properties of naphthyridine derivatives make them suitable for applications in material science, particularly in the development of organic electronic devices.

Organic Light Emitting Diodes (OLEDs)

Naphthyridine compounds have been investigated for their potential use in OLEDs due to their ability to emit light upon electrical stimulation . The incorporation of trifluoromethanesulfonate enhances the electronic properties of these materials.

Sensors and Semiconductors

The electronic properties of this compound allow it to be used in sensor technology and as a semiconductor material . Its ability to interact with various analytes makes it valuable for developing sensitive detection methods.

Case Studies and Research Findings

A comprehensive review of recent studies highlights the multifaceted applications of this compound:

作用机制

The mechanism by which 1,6-Naphthyridin-5-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they generally involve the modulation of biochemical processes within cells.

相似化合物的比较

Trifluoromethanesulfonate Esters

Triflate esters vary significantly in reactivity based on their organic substituents. Below is a comparative analysis:

Key Findings :

- Reactivity : 1,6-Naphthyridin-5-yl triflate exhibits superior leaving-group ability compared to alkyl triflates (e.g., methyl triflate), attributed to the electron-withdrawing naphthyridine ring . Methyl triflate, however, shows chemoselectivity in alkylation reactions, favoring oxygen over sulfur by a 5:1 ratio under microwave conditions .

- Stability : Scandium triflate demonstrates exceptional thermal and chemical stability, contrasting with methyl triflate’s moisture sensitivity. The naphthyridinyl triflate’s stability is likely intermediate, requiring anhydrous handling but less prone to hydrolysis than alkyl triflates .

Substituted 1,6-Naphthyridine Derivatives

Structural analogs of 1,6-naphthyridine with varying substituents highlight the impact of functional groups on properties:

Key Findings :

- Electrophilicity : The triflate group in 1,6-naphthyridin-5-yl triflate enhances its electrophilicity compared to halogenated derivatives (e.g., 5-chloro-8-fluoro), enabling broader applicability in metal-catalyzed reactions .

- Solubility and Bioactivity : The trifluoromethyl group in 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine improves metabolic stability and blood-brain barrier penetration, making it suitable for central nervous system (CNS) drug development .

生物活性

1,6-Naphthyridin-5-yl trifluoromethanesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological applications, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . It is synthesized by reacting 1,6-naphthyridin-5-ol with trifluoromethanesulfonic acid under controlled conditions, typically involving nucleophilic substitution where the hydroxyl group is replaced by the trifluoromethanesulfonate group .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Anticancer Activity : The compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .

- Antiviral Properties : Research indicates that derivatives of naphthyridine exhibit activity against human immunodeficiency virus (HIV) by disrupting viral replication processes .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

- Cancer Therapy : Its role as a topoisomerase I inhibitor positions it as a candidate for anticancer drug development. Studies have demonstrated that modifications to the naphthyridine structure can enhance its potency against various cancer cell lines .

- Antimicrobial Agents : The compound has shown promise in combating bacterial infections, with specific derivatives exhibiting significant antibacterial activity .

Case Studies and Research Findings

A review of recent literature highlights several key studies:

- Topoisomerase Inhibition : A study evaluated various 5-(2-aminoethyl)naphthyridine derivatives, demonstrating that specific substitutions could enhance topoisomerase I-targeting activity. The most effective derivatives were identified as potent anticancer agents .

- Antiviral Studies : Research into the antiviral effects of naphthyridine derivatives found that certain compounds could inhibit HIV replication effectively. These findings suggest a potential for developing new antiviral therapies based on naphthyridine scaffolds .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that naphthyridine derivatives could reduce markers of inflammation in vitro and in vivo, indicating their potential utility in treating inflammatory diseases .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,6-Naphthyridin-5-yl trifluoromethanesulfonate?

- Methodology :

- Step 1 : Start with a naphthyridine precursor (e.g., 5-hydroxy-1,6-naphthyridine). React with trifluoromethanesulfonic anhydride (Tf2O) or methyl triflate in an inert solvent (e.g., dichloromethane) under anhydrous conditions .

- Step 2 : Use a base (e.g., 2,6-di-tert-butylpyridine) to scavenge protons and drive the reaction to completion .

- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or <sup>19</sup>F NMR to confirm triflate group incorporation .

- Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the naphthyridine core and triflate substitution. <sup>19</sup>F NMR is critical for identifying the trifluoromethanesulfonate group .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the triflate group .

- Handling : Use fume hoods, gloves, and protective eyewear. Avoid prolonged skin contact due to potential reactivity of triflate groups .

- Disposal : Neutralize with aqueous bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does the triflate group influence reactivity in cross-coupling reactions?

- Methodology :

- Comparative Studies : Compare reaction rates of 1,6-naphthyridin-5-yl triflate with analogous chlorides or bromides in Suzuki-Miyaura couplings. Use Pd(PPh3)4 as a catalyst and track yields via HPLC .

- Kinetic Analysis : Perform time-resolved <sup>19</sup>F NMR to monitor triflate displacement in nucleophilic aromatic substitutions .

Q. How can chemoselectivity be achieved when using this triflate in multi-step syntheses?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance triflate reactivity, while additives like NaI promote selective alkylation .

- Temperature Control : Microwave-assisted reactions (150°C, 300 W) reduce side reactions by accelerating desired pathways .

- Base Selection : Cs2CO3 improves O- vs. S-alkylation selectivity (5:1 ratio) in carboxy/sulfanyl systems .

Q. What strategies mitigate hydrolytic instability of the triflate group during long-term reactions?

- Methodology :

- Moisture-Free Conditions : Use molecular sieves or gloveboxes to exclude water .

- Stabilizing Additives : Add triethylamine or ionic liquids (e.g., [Bmpyr][OTf]) to scavenge trace acids/moisture .

- Low-Temperature Reactions : Conduct reactions at 0°C to slow hydrolysis without halting desired reactivity .

Q. How can computational modeling guide the design of derivatives using this triflate?

- Methodology :

- DFT Calculations : Model transition states of triflate displacement to predict regioselectivity in substitutions .

- Docking Studies : Simulate interactions between triflate-containing naphthyridines and biological targets (e.g., kinases) for drug discovery .

Data Contradictions and Resolutions

-

Evidence Conflict : Some protocols use microwave-assisted synthesis (150°C) , while others recommend low temperatures (0°C) to prevent decomposition .

- Resolution : Microwave conditions are suitable for short reactions (<15 min), while prolonged reactions require colder temperatures to preserve integrity.

-

Reactivity Variability : Triflates may exhibit divergent behavior in ionic liquids vs. conventional solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。